molecular formula C22H30O5 B011398 Ferugin CAS No. 109517-72-8

Ferugin

Cat. No. B011398
M. Wt: 374.5 g/mol
InChI Key: KZSXMCLSPHIQCN-JIWOIOHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferugin is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique properties and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

1. Role in Siderophore Synthesis and Metal Regulation in Pseudomonas Aeruginosa

Ferugin, identified in studies as pyochelin, is crucial in the synthesis of siderophores in Pseudomonas aeruginosa. It interacts with various metals, influencing the bacterial growth and iron regulation. Pyochelin has a distinct affinity for Fe(III) and other transition metals like Cu(II), Co(II), Mo(VI), and Ni(II), impacting the synthesis and expression of iron-regulated outer membrane proteins (Visca et al., 1992). Further research indicates that ferugin plays a key role in the delivery of these metals to P. aeruginosa, suggesting its potential for targeted applications in microbiology and biochemistry.

2. Pyochelin Iron Uptake Pathway

The pyochelin-Fe uptake pathway in P. aeruginosa involves complex mechanisms. Research shows that this pathway, apart from the outer membrane transporter FptA, also involves the inner membrane permease FptX, which transports the ferri-siderophore complex into the cytoplasm. This discovery highlights a nuanced understanding of bacterial iron uptake and suggests potential areas for therapeutic intervention (Cunrath et al., 2015).

3. Ferugin as a Sensor for Detecting Pseudomonas Aeruginosa

Innovative research has developed photoluminescence nanoparticles, leveraging the properties of ferugin, for the detection of Pseudomonas aeruginosa. This application demonstrates the potential of ferugin in creating new diagnostic tools in biomedical applications, particularly for the detection of specific bacterial strains (Ahmadian-Fard-Fini et al., 2019).

4. Ferugin in Clinical Research

Ferugin, in the context of medical research, has been used to investigate the characteristics of breast tumors. A study using the macromolecular contrast agent feruglose, which is enhanced by ferugin, aimed to differentiate and grade human benign and malignant breast tumors. This research indicates the potential use of ferugin in oncology, specifically in enhancing diagnostic accuracy in breast cancer imaging (Daldrup-Link et al., 2003).

properties

CAS RN

109517-72-8

Product Name

Ferugin

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

[(3R,3aS,4S,7S,8aR)-3,7-dihydroxy-8a-methyl-6-methylidene-3-propan-2-yl-2,3a,4,5,7,8-hexahydro-1H-azulen-4-yl] 4-hydroxybenzoate

InChI

InChI=1S/C22H30O5/c1-13(2)22(26)10-9-21(4)12-17(24)14(3)11-18(19(21)22)27-20(25)15-5-7-16(23)8-6-15/h5-8,13,17-19,23-24,26H,3,9-12H2,1-2,4H3/t17-,18-,19+,21+,22+/m0/s1

InChI Key

KZSXMCLSPHIQCN-JIWOIOHBSA-N

Isomeric SMILES

CC(C)[C@@]1(CC[C@]2([C@H]1[C@H](CC(=C)[C@H](C2)O)OC(=O)C3=CC=C(C=C3)O)C)O

SMILES

CC(C)C1(CCC2(C1C(CC(=C)C(C2)O)OC(=O)C3=CC=C(C=C3)O)C)O

Canonical SMILES

CC(C)C1(CCC2(C1C(CC(=C)C(C2)O)OC(=O)C3=CC=C(C=C3)O)C)O

synonyms

Ferugin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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